N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
Description
N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound featuring a furan ring, a thiazole ring, and a piperazine ring
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-12-16-9-14(22-12)10-18-3-5-19(6-4-18)15(20)17-8-13-2-7-21-11-13/h2,7,9,11H,3-6,8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIHKOJYFIOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(CC2)C(=O)NCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiazole derivatives. These intermediates are then coupled using appropriate reagents to form the final product. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic uses, such as in the development of new drugs.
Industry: It can be used in the manufacture of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide lies in its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
